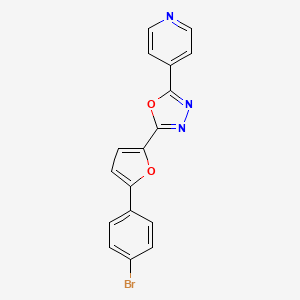![molecular formula C21H20FN5O2 B2457401 3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034532-14-2](/img/structure/B2457401.png)
3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. Pyrazole derivatives are known for their various biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a pyrrolopyridine ring, and a fluorophenyl group. These groups are common in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the pyrazole and pyrrolopyridine rings, as these are reactive sites in similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorophenyl group and the pyrrolopyridine ring could influence properties like solubility, melting point, and stability .Scientific Research Applications
Anticancer Potential
Research has shown that pyrazole derivatives, including those similar in structure to the specified compound, exhibit significant anticancer activities. For instance, compounds designed with a pyrazole core have been evaluated for their cytotoxicity against various cancer cell lines and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication and cell division. Molecular docking studies further elucidate their potential mechanisms of action, indicating a strong binding affinity to the active sites of targeted enzymes, suggesting their role as promising anticancer agents (Alam et al., 2016).
Antimicrobial and Antitubercular Activities
Compounds structurally related to the specified chemical have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis. This is particularly relevant in the search for novel therapeutic agents to combat tuberculosis and other microbial infections. The synthesis and evaluation of these compounds reveal their potential as effective antimicrobial and antitubercular agents, offering new avenues for drug development (Jeankumar et al., 2013).
Fluorescent Sensing and Molecular Probes
Pyrazole derivatives have been explored for their potential in creating fluorescent sensors and molecular probes. These compounds can exhibit unique photophysical properties such as aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making them suitable for various applications in sensing and imaging. The tunable optical properties of these compounds enable their use in detecting pH changes and other analytes in biological and environmental samples (Yang et al., 2013).
Enzyme Inhibition for Disease Treatment
The compound and its analogues have been identified as selective inhibitors of specific enzymes, such as the Met kinase superfamily, which plays a crucial role in cancer development and progression. By inhibiting these enzymes, such compounds can halt tumor growth and spread, showcasing their potential in cancer therapy (Schroeder et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-25-10-7-15-8-11-27(21(29)19(15)25)12-9-23-20(28)18-13-17(24-26(18)2)14-3-5-16(22)6-4-14/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMQIHZIIPTQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2457321.png)
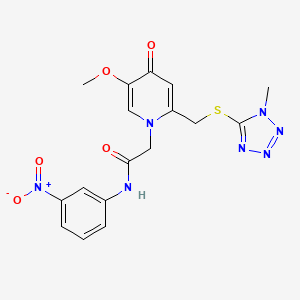
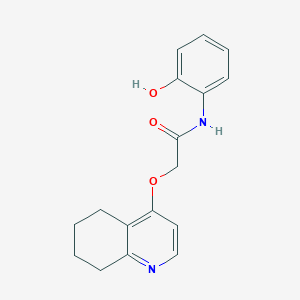
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2457324.png)
![[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B2457325.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2457326.png)
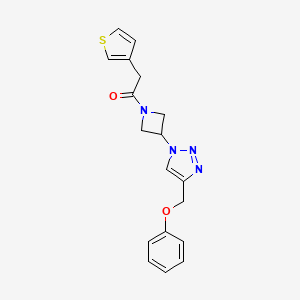
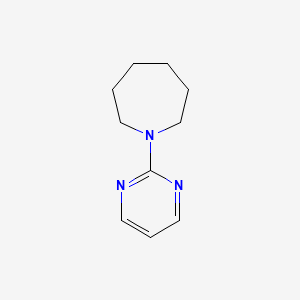
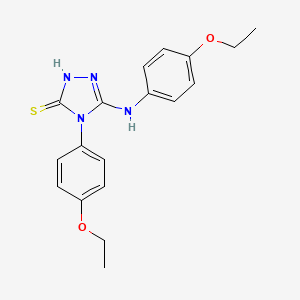
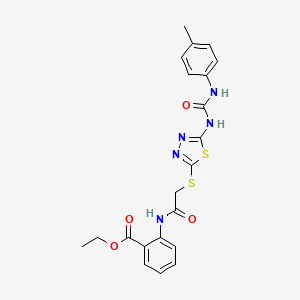


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2457334.png)
